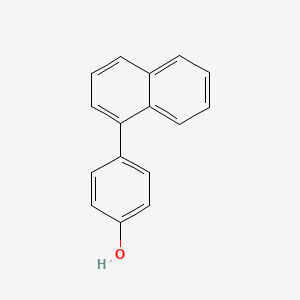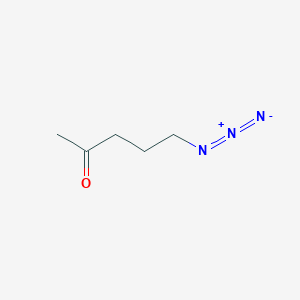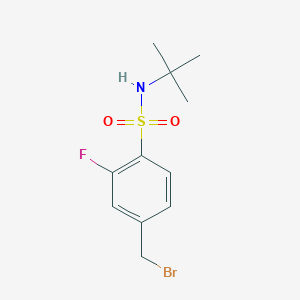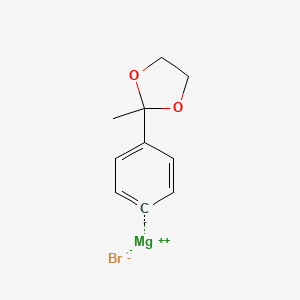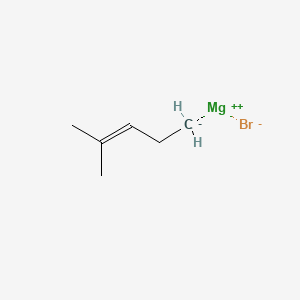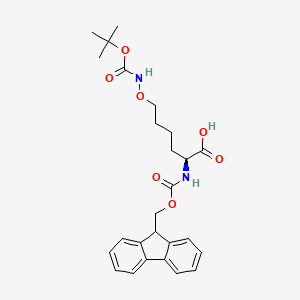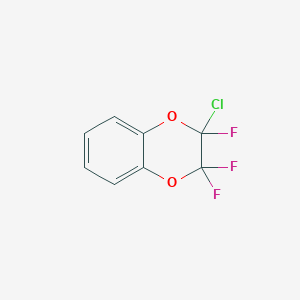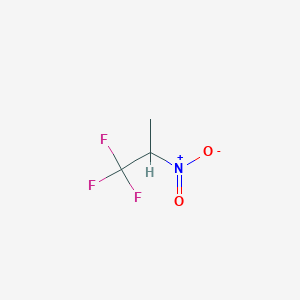
1,1,1-Trifluoro-2-nitropropane, 99%
Overview
Description
1,1,1-Trifluoro-2-nitropropane, 99% (TFN) is an organic compound with a wide range of uses in scientific research and laboratory experiments. This compound is a colorless liquid at room temperature and has a boiling point of 95.2°C. It is soluble in water and has a low vapor pressure. Its chemical formula is C3H3F3NO2 and it is a nitroalkane. TFN has a variety of applications in scientific research and laboratory experiments, as it is a versatile reagent that can be used to synthesize a variety of compounds.
Scientific Research Applications
1,1,1-Trifluoro-2-nitropropane, 99% has a variety of applications in scientific research, including the synthesis of a number of compounds, such as pyridines, quinolines, and fluorinated compounds. It can also be used as a solvent for a variety of organic reactions, such as Diels-Alder reactions and Wittig reactions. 1,1,1-Trifluoro-2-nitropropane, 99% can also be used as a catalyst for a number of reactions, such as the oxidation of alkenes and the hydrolysis of esters.
Mechanism Of Action
1,1,1-Trifluoro-2-nitropropane, 99% is an electron-rich compound, and its reactivity is due to the presence of a trifluoromethyl group, which is electron-donating. This electron-donating group increases the electrophilicity of the nitro group, making it more reactive towards electrophiles. The nitro group can also act as a nucleophile, and can react with electrophiles to form nitroalkanes.
Biochemical and Physiological Effects
1,1,1-Trifluoro-2-nitropropane, 99% is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and has low vapor pressure, making it safe to handle in laboratory experiments.
Advantages And Limitations For Lab Experiments
The main advantage of using 1,1,1-Trifluoro-2-nitropropane, 99% in laboratory experiments is its versatility as a reagent and solvent. It can be used to synthesize a variety of compounds, and can also be used as a catalyst for a number of reactions. Its low vapor pressure and non-toxic nature make it safe to handle in laboratory experiments. The main limitation of 1,1,1-Trifluoro-2-nitropropane, 99% is its high price, which can make it difficult to use in large-scale laboratory experiments.
Future Directions
Due to its versatility and low cost, 1,1,1-Trifluoro-2-nitropropane, 99% has a wide range of potential applications in scientific research and laboratory experiments. Some of the potential future directions for 1,1,1-Trifluoro-2-nitropropane, 99% include its use as a catalyst for organic reactions, its use as a solvent for a variety of organic reactions, and its use in the synthesis of fluorinated compounds. Additionally, 1,1,1-Trifluoro-2-nitropropane, 99% could be used in the synthesis of pharmaceuticals, as it has been shown to be a useful reagent in the synthesis of pyridines and quinolines. Finally, 1,1,1-Trifluoro-2-nitropropane, 99% could be used in the synthesis of polymers, as it has been shown to be effective in the synthesis of poly(vinyl chloride) and poly(vinyl fluoride).
properties
IUPAC Name |
1,1,1-trifluoro-2-nitropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c1-2(7(8)9)3(4,5)6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPPXJGZEBYNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trifluoromethyl-1-nitroethane | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

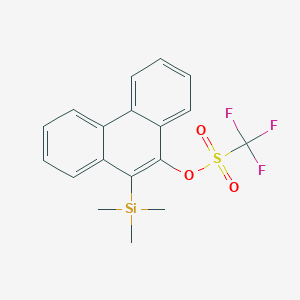

![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)

